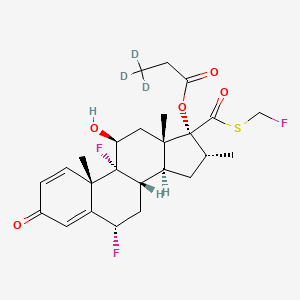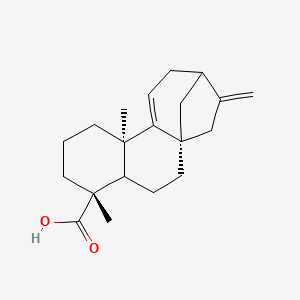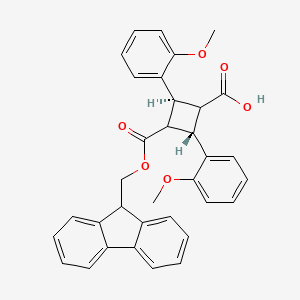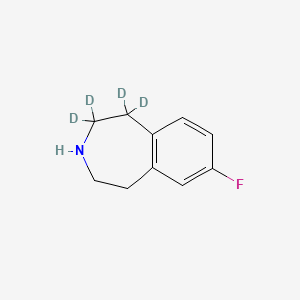
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of an ester to a nitrile group, followed by cyclization to form the benzazepine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
科学的研究の応用
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
類似化合物との比較
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: The non-deuterated version of the compound.
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound without the fluorine atom.
6,7,8,9-Tetrahydro-5H-benzo annulen-7-amine: Another benzazepine analogue with different substituents.
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and bioavailability. The fluorine atom also contributes to its distinct chemical behavior and potential interactions with biological targets.
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
169.23 g/mol |
IUPAC名 |
4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2 |
InChIキー |
SHDMCTOVONAMKO-JAJFWILCSA-N |
異性体SMILES |
[2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H] |
正規SMILES |
C1CNCCC2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


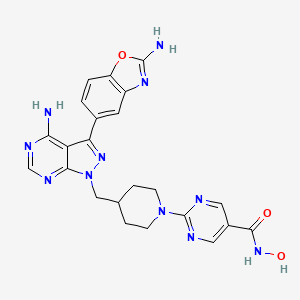
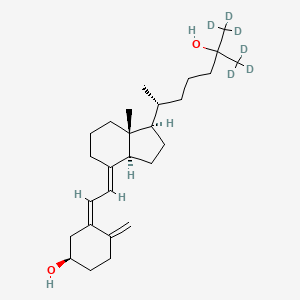

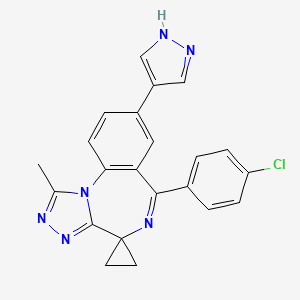
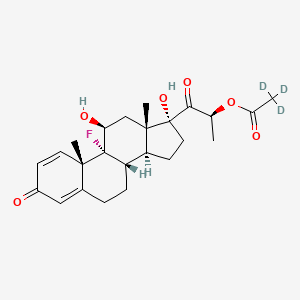
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
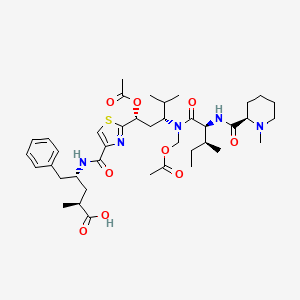


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
